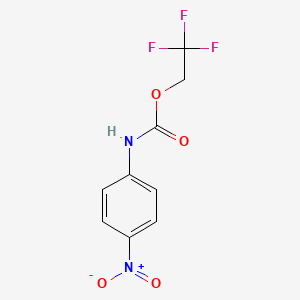

2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate

Beschreibung

Eigenschaften

CAS-Nummer |

405-59-4 |

|---|---|

Molekularformel |

C9H7F3N2O4 |

Molekulargewicht |

264.16 g/mol |

IUPAC-Name |

2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-18-8(15)13-6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15) |

InChI-Schlüssel |

IXDWKZKYSUXWGC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate can be synthesized through the reaction of 2,2,2-trifluoroethanol with 4-nitrophenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently . The general reaction scheme is as follows:

2,2,2-Trifluoroethanol+4-Nitrophenyl isocyanate→2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate

Industrial Production Methods

Industrial production of 2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2,2-trifluoroethanol and 4-nitrophenyl isocyanate.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride, leading to the formation of the corresponding amine derivative.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: 2,2,2-Trifluoroethanol and 4-nitrophenyl isocyanate.

Reduction: 2,2,2-Trifluoroethyl N-(4-aminophenyl)carbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Thermal Stability and Melting Points

- Methyl N-(4-nitrophenyl)carbamate : Crystallizes in a planar structure with strong intermolecular hydrogen bonding (N-H···O), contributing to a higher melting point (~160–165°C) .

- 2,2,2-Trifluoroethyl analogs : Lower melting points (e.g., 127–129°C for VM-6, a structurally complex trifluoroethyl carbamate) due to reduced hydrogen-bonding capacity and increased hydrophobic character .

Solubility and Hydrophobicity

Agrochemicals

- Melanin Biosynthesis Inhibition : 2,2,2-Trifluoroethyl carbamates with aromatic nitro groups exhibit potent activity against fungal pathogens by disrupting melanin synthesis (e.g., Bayer AG’s patented compound in ).

- Herbicidal Activity : Chloroethyl carbamates (e.g., 4-nitrophenyl (2-chloroethyl)carbamate) show moderate herbicidal effects but lower stability under UV exposure compared to trifluoroethyl analogs .

Pharmaceutical Intermediates

- Trifluoroethyl carbamates serve as precursors for fluorinated amino acids and lysine analogs, leveraging their metabolic stability and bioavailability .

- The nitro group in 4-nitrophenyl derivatives facilitates photoactivation in prodrug designs .

Research Findings and Trends

- Synthetic Optimization : Copper-catalyzed trifluoroethylation of nitroaromatics achieves yields >80% under optimized conditions (e.g., 130°C in DMAC solvent) .

- Rotational Barriers : VT-NMR studies reveal a high rotational barrier (~15 kcal/mol) for trifluoroethyl carbamates, influencing their conformational stability in drug-receptor interactions .

- Pesticide Resistance : Trifluoroethyl carbamates demonstrate reduced resistance development in pests compared to older chloroethyl derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 4-nitrophenyl isocyanate with 2,2,2-trifluoroethanol under anhydrous conditions. Key steps include:

- Intermediate preparation : Reacting 4-nitroaniline with phosgene or triphosgene to generate 4-nitrophenyl isocyanate .

- Carbamate formation : Adding 2,2,2-trifluoroethanol dropwise to the isocyanate intermediate in dichloromethane at 0–5°C, followed by stirring at room temperature for 12–24 hours.

- Purification : Recrystallization from methanol or ethanol to achieve >95% purity. Reaction efficiency can be monitored via TLC (Rf ~0.8 in ethanol/DMSO) .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM), catalyst use (e.g., triethylamine), and stoichiometry (1:1.2 molar ratio of isocyanate to alcohol).

Q. How can researchers confirm the structural integrity of 2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons on nitrophenyl), δ 4.5–4.7 ppm (CH₂CF₃), and δ 10.5 ppm (carbamate NH, broad singlet) .

- ¹³C NMR : Carbonyl (C=O) at ~155 ppm, CF₃ at 125 ppm (quartet, J = 285 Hz).

- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- X-ray crystallography : Resolves nitro group orientation and carbamate planarity, critical for reactivity studies .

Q. What are the key chemical stability concerns for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolysis : The carbamate bond is prone to hydrolysis in basic conditions (pH > 9). Stability assays in buffers (pH 3–11) at 25°C and 40°C over 72 hours can quantify degradation rates via HPLC .

- Thermal stability : DSC/TGA analysis reveals decomposition onset at ~180°C. Store at –20°C in inert atmospheres to prevent nitro group reduction or carbamate cleavage .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Computational analysis : DFT calculations (e.g., B3LYP/6-31G*) show the CF₃ group increases electrophilicity at the carbamate carbonyl (ΔE = +15 kcal/mol vs. ethyl analogs), enhancing susceptibility to nucleophilic attack .

- Experimental validation : Compare reaction rates with amines or thiols in fluorinated vs. non-fluorinated carbamates using kinetic UV-Vis spectroscopy .

Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. null results)?

- Methodological Answer :

- Assay standardization : Use CLSI guidelines for MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Control for nitroreductase activity, which may reduce the nitro group and alter toxicity .

- Metabolite profiling : LC-MS/MS identifies hydrolyzed products (e.g., 4-nitroaniline) that may confound activity readings .

Q. What computational tools are effective for predicting binding modes of this carbamate with acetylcholinesterase or other enzyme targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the nitro group and enzyme active sites (e.g., π-stacking with Tyr337 in acetylcholinesterase) .

- MD simulations : GROMACS simulations (100 ns) assess stability of the carbamate-enzyme complex in aqueous environments, highlighting key hydrogen bonds and hydrophobic contacts .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.